REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[C:8]([NH2:10])[C:5]([CH:6]=O)=[CH:4][C:3]=1[CH:11]=O.O=[C:14]([CH3:18])[C:15]([OH:17])=[O:16].[OH-:19].[Na+].N>O.C(O)C>[N:10]1[C:8]2[C:5](=[CH:4][C:3]3[CH:11]=[CH:18][C:14]([C:15]([OH:16])=[O:19])=[N:1][C:2]=3[CH:9]=2)[CH:6]=[CH:18][C:14]=1[C:15]([OH:17])=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=O)C(=C1)N)C=O
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
FILTRATION
|
Details
|
filtration, charcoal
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
by 0.6N hydrochloric acid and 0.3N acetic acid a5 70°-80° C.
|
Type
|
CUSTOM
|
Details
|
gave solid which
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC2=CC3=C(C=C12)N=C(C=C3)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |